Methyl 1-methyl-5-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate
Description
Methyl 1-methyl-5-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring a methyl ester group at position 2, a methyl substituent at position 1 of the pyrrole ring, and a 3-(trifluoromethoxy)phenyl group at position 3.
Properties
Molecular Formula |
C14H12F3NO3 |
|---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
methyl 1-methyl-5-[3-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H12F3NO3/c1-18-11(6-7-12(18)13(19)20-2)9-4-3-5-10(8-9)21-14(15,16)17/h3-8H,1-2H3 |
InChI Key |
VVYGZTCZIPHJRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C(=O)OC)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Iridium-Catalyzed Borylation of Methyl 1H-pyrrole-2-carboxylate
The initial key step in the synthesis is the iridium-catalyzed borylation of methyl 1H-pyrrole-2-carboxylate to generate a boronate ester intermediate. This approach uses pinacol borane (H−BPin) as the borylating agent, preferred over bis(pinacolato)diboron due to its ability to solubilize the pyrrole substrate without requiring a solvent. The procedure is conducted under nitrogen atmosphere, with potassium phosphate as the base and dimethoxyethane as the solvent, heating the mixture at 60–80 °C. The borylation can be scaled up to a 40 mmol scale, achieving yields greater than 99%. The resulting N-H free borylated pyrrole intermediate exhibits excellent shelf stability, with no decomposition detected after two years under storage conditions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Borylation | Methyl 1H-pyrrole-2-carboxylate, pinacol borane, K3PO4, DME, 60–80 °C, N2 atmosphere | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (>99% yield) |
Suzuki-Miyaura Cross-Coupling to Introduce the 3-(Trifluoromethoxy)phenyl Group
Following borylation, the key arylation step is performed via Suzuki-Miyaura cross-coupling. The borylated pyrrole ester is reacted with the corresponding aryl bromide bearing the 3-(trifluoromethoxy) substituent. This reaction employs palladium catalysts such as palladium tetrakistriphenylphosphine (Pd(PPh3)4) or Pd(OAc)2 with SPhos ligand, potassium phosphate as base, and typically dimethoxyethane as solvent. The reaction is conducted under inert atmosphere at elevated temperatures (60–80 °C) for extended durations (up to 48 hours) to ensure completion. After reaction, standard workup involves solvent removal and purification by column chromatography on silica gel using hexanes and dichloromethane mixtures.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cross-Coupling | Borylated pyrrole ester, 3-(trifluoromethoxy)phenyl bromide, Pd(PPh3)4 or Pd(OAc)2/SPhos, K3PO4, DME, 60–80 °C, N2, 48 h | Methyl 1-methyl-5-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate (high yield, typically >90%) |
Alternative Synthetic Strategies and Flow Chemistry Approaches
While the above batch synthesis is well-documented, recent advances in flow chemistry have enabled more efficient multi-step syntheses of functionalized pyrrole and pyrrolidine derivatives, which may be adapted for related compounds.
Multicomponent Flow Synthesis: Using flow reactors, multicomponent coupling sequences involving glycine esters, aldehydes, and nitro alkenes have been developed to rapidly assemble substituted pyrrolidines and pyrroles with high regio- and stereoselectivity. These methods leverage controlled mixing, heat transfer, and in-line purification, reducing reaction times and enhancing safety for scale-up.
Use of Immobilized Scavengers and Catalysts: Flow setups incorporate immobilized scavengers such as benzylamine-functionalized resins to remove excess reagents and impurities inline, improving product purity without extensive batch workup. Catalytic hydrogenation steps for further functional group transformations are also integrated into flow systems using cartridges containing Raney nickel or Pd/C.
Although these flow methodologies have been primarily demonstrated for nitro-substituted pyrrolidines and related heterocycles, the principles of iridium-catalyzed borylation and Suzuki cross-coupling are compatible with continuous flow adaptation, potentially applicable to the synthesis of this compound.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Iridium-Catalyzed Borylation | Pinacol borane, Ir catalyst, K3PO4, DME, 60–80 °C | High yield, scalable, stable intermediate | Requires inert atmosphere, long reaction time |
| Suzuki-Miyaura Cross-Coupling | Pd(PPh3)4 or Pd(OAc)2/SPhos, aryl bromide, K3PO4, DME | Versatile arylation, high selectivity | Extended reaction time, sensitive to moisture |
| Flow Chemistry Multicomponent Synthesis | Glycine esters, aldehydes, nitro alkenes, immobilized scavengers, flow reactor | Rapid, safe, scalable, inline purification | Requires specialized equipment, optimization needed for specific substrates |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-5-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-methyl-5-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-5-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The 3-(trifluoromethoxy)phenyl group distinguishes this compound from analogs with other substituents at the phenyl ring’s meta position. Key comparisons include:
*Calculated based on formula C₁₄H₁₂F₃NO₃.
Pyrrole Ring Modifications
The methyl group at position 1 of the pyrrole ring is a common feature in analogs like 2j–2n , but ester vs. acid functionalities at position 2 lead to divergent properties:
- Ester Derivatives (e.g., Target Compound, 2j–2n) : Higher volatility and lower polarity compared to carboxylic acids, making them more suitable for applications requiring lipophilicity .
- Carboxylic Acid Derivatives (e.g., ) : Increased hydrogen-bonding capacity, which could enhance crystallinity or biological target engagement .
Biological Activity
Methyl 1-methyl-5-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, biological interactions, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrrole ring with a trifluoromethoxy group and a methyl ester functional group. Its molecular formula is , and it has a molecular weight of approximately 297.27 g/mol. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.
Key Structural Features:
- Pyrrole Ring: A five-membered aromatic ring that contributes to the compound's reactivity.
- Trifluoromethoxy Group: Known for increasing lipophilicity and influencing electronic properties.
- Methyl Ester: Provides potential sites for chemical reactions such as esterification and nucleophilic substitutions.
Synthesis of the Compound
The synthesis typically involves multiple steps to achieve high yields and purity. Reaction conditions must be carefully controlled to facilitate the formation of the desired product. The synthesis generally includes:
- Formation of the pyrrole ring.
- Introduction of the trifluoromethoxy group.
- Esterification to form the final methyl ester product.
Pharmacological Profile
Preliminary studies indicate that compounds with similar structures often exhibit significant interaction with biological macromolecules due to their lipophilic nature. The binding affinity to various enzymes or receptors can be enhanced by the presence of the trifluoromethoxy group, which potentially increases their pharmacological efficacy.
Potential Biological Activities:
- Antimicrobial Activity: Similar pyrrole derivatives have shown promising results against drug-resistant strains of bacteria, particularly in tuberculosis studies .
- Anticancer Properties: Compounds with pyrrole moieties have been investigated for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
Structure-Activity Relationship (SAR)
Research on related compounds has established a structure-activity relationship that suggests modifications to the pyrrole ring or substituents can significantly alter biological activity. For example, the introduction of electron-withdrawing groups has been shown to enhance anti-tuberculosis activity while maintaining low cytotoxicity .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out due to its unique substitution pattern:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | Contains trifluoromethyl group; studied for biological activity | |
| 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid | Similar pyrrole structure; potential pharmaceutical applications | |
| Ethyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate | Related ester derivative; explored for calcium channel modulation |
Case Studies
Recent studies have focused on the anti-tuberculosis activity of similar pyrrole derivatives. One notable study demonstrated that certain pyrrole-2-carboxamides exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as . These findings suggest that this compound may also possess similar therapeutic potential.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aryl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 72–96 | |
| Esterification | CH₃OH, H₂SO₄, reflux | 85–90 | |
| Purification | Recrystallization (MeOH/EtOAc) | >95% purity |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer:
Q. Table 2: NMR Data for Related Analogs
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pyrrole C-H | 6.32 | Singlet | |
| Methyl ester (COOCH₃) | 3.72 | Singlet |
Advanced: How can enantioselectivity be achieved in derivatives of this compound, and what catalytic systems are effective?
Methodological Answer:
Enantioselective synthesis of pyrrole derivatives can be achieved using:
- Chiral Phosphoric Acid Catalysts : For asymmetric induction in cycloaddition or substitution reactions. For example, SPINOL-derived catalysts yield 80–86% enantiomeric excess (ee) in triarylmethane analogs .
- Stereochemical Control : Electron-withdrawing groups on aryl rings improve catalyst-substrate interactions, enhancing ee .
Advanced: What methodologies are recommended for resolving contradictions between spectroscopic data and crystallographic findings?
Methodological Answer:
- Cross-Validation : Compare NMR-derived torsion angles with X-ray data to detect conformational flexibility .
- DFT Calculations : Simulate NMR chemical shifts and compare with experimental values to resolve ambiguities (e.g., deviations >0.3 ppm suggest misassignment) .
- Software Tools : Use Mercury (Cambridge Crystallographic Data Centre) to overlay experimental and computational structures .
Advanced: How can hydrogen bonding interactions in the crystal structure be systematically analyzed using graph set theory?
Methodological Answer:
- Graph Set Notation : Classify H-bond motifs (e.g., D = donor, A = acceptor). For example, a carboxylic acid dimer is labeled R₂²(8) .
- Mercury CSD Module : Identify recurring motifs (e.g., chains or rings) in crystal packing. For pyrrole derivatives, C=O···H-N interactions often form C(6) chains .
Advanced: What computational approaches (e.g., DFT) are suitable for studying electronic properties, and how do they compare with experimental data?
Methodological Answer:
Q. Table 3: DFT vs. Experimental Bond Lengths
| Bond Type | Calculated (Å) | Experimental (Å) | Deviation |
|---|---|---|---|
| C=O (ester) | 1.21 | 1.19 | 0.02 |
| C-N (pyrrole) | 1.34 | 1.36 | 0.02 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
